4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide 4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 941950-82-9
VCID: VC6046231
InChI: InChI=1S/C20H17FN2O3S3/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24)
SMILES: C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C20H17FN2O3S3
Molecular Weight: 448.55

4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide

CAS No.: 941950-82-9

Cat. No.: VC6046231

Molecular Formula: C20H17FN2O3S3

Molecular Weight: 448.55

* For research use only. Not for human or veterinary use.

4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide - 941950-82-9

Specification

CAS No. 941950-82-9
Molecular Formula C20H17FN2O3S3
Molecular Weight 448.55
IUPAC Name 4-(4-fluorophenyl)sulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide
Standard InChI InChI=1S/C20H17FN2O3S3/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24)
Standard InChI Key DINRZKDZFCFKJU-UHFFFAOYSA-N
SMILES C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide, reflecting its distinct functional groups:

  • A 4-fluorophenylsulfonyl group attached to a butanamide backbone.

  • A thiochromeno[4,3-d]thiazol-2-yl heterocyclic system as the amine substituent.

Its molecular formula is C₂₀H₁₇FN₂O₃S₃, with a molecular weight of 448.55 g/mol. The presence of three sulfur atoms and a fluorine atom contributes to its distinct electronic and steric properties.

Structural Components and Stereoelectronic Properties

The molecule comprises three key regions:

  • Sulfonamide Moiety: The 4-fluorophenylsulfonyl group enhances lipophilicity and potential enzyme-binding affinity, a common feature in antimicrobial and anticancer agents.

  • Thiochromeno-Thiazole Core: The fused bicyclic system (thiochromene + thiazole) introduces rigidity and π-π stacking capabilities, which may influence interactions with biological targets.

  • Butanamide Linker: A four-carbon chain bridges the sulfonamide and heterocyclic groups, providing conformational flexibility while maintaining spatial orientation.

Key computed properties include:

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (amide NH) and 5 acceptors (sulfonyl O, thiazole N, amide O).

  • Rotatable Bonds: 7, primarily in the butanamide linker and sulfonamide group.

Synthetic Pathways and Challenges

General Synthesis Strategy

While no explicit synthesis route for this compound is documented, analogous protocols suggest a multi-step approach:

  • Thiochromeno-Thiazole Synthesis:

    • Condensation of 2-aminothiophenol derivatives with α-haloketones to form the thiazole ring.

    • Cyclization via Friedel-Crafts alkylation to construct the thiochromene moiety.

  • Sulfonylation and Amidation:

    • Sulfonation of 4-fluorothiophenol using chlorosulfonic acid, followed by coupling to bromobutanoic acid.

    • Activation of the carboxylic acid (e.g., via HOBt/EDCI) and reaction with the thiochromeno-thiazole amine.

Reaction Conditions and Optimization

Critical parameters include:

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for amide coupling.

  • Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization steps.

  • Temperature: Moderate heating (50–80°C) to drive sulfonylation without decomposition.

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary studies on analogs suggest:

  • Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes via the planar thiochromeno-thiazole system.

  • Apoptosis Induction: ROS generation mediated by sulfur-containing heterocycles.

Analytical Characterization

Spectroscopic Methods

  • ¹H/¹³C NMR: Distinct signals for the fluorophenyl (δ 7.2–7.8 ppm), thiazole (δ 8.1–8.3 ppm), and amide NH (δ 10.2 ppm).

  • HRMS: Expected [M+H]⁺ at m/z 449.5432 (calculated for C₂₀H₁₈FN₂O₃S₃).

Computational and Physicochemical Data

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight448.55 g/molVulcanChem
XLogP34.7 (estimated)PubChem analogs
Solubility (LogS)-3.2 (poor aqueous)Predicted
Polar Surface Area98.5 ŲChemAxon

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